N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 386.49 g/mol. The compound features a unique structure that incorporates both adamantane and 1,2,4-triazole moieties, which are known for their diverse biological activities. This compound is classified under triazole derivatives and is particularly noted for its potential applications in medicinal chemistry due to its bioactive properties.
The synthesis of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves several key steps:
The synthesis may require optimization regarding temperature, pressure, and reaction time to enhance yield and purity .
The molecular structure of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can be described as follows:
InChI=1S/C20H23FN4OS/c21-15-1-3-16(4-2-15)25-17(23-24-19(25)27)11-22-18(26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,26)(H,24,27)
This data provides insight into the connectivity and arrangement of atoms within the molecule.
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can participate in various chemical reactions:
These reactions are critical for understanding how this compound can be modified for enhanced efficacy or specificity in therapeutic applications .
The mechanism of action for N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is primarily associated with its interaction with biological targets such as enzymes or receptors involved in various physiological processes:
The physical properties of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide include:
The chemical properties include:
The compound's stability under various conditions (pH levels and temperatures) is crucial for its application in pharmaceutical formulations .
N-[ (4-cyclohexyl -5-{ [( 4-fluorophenyl )methyl ]sulfanyl } - 4H - 1 , 2 , 4 -triazol - 3 - yl )methyl ]adamantane - 1 -carboxamide has several scientific uses:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7